molecular formula C8H8F2O B13942904 2-(Difluoromethyl)-6-methylphenol

2-(Difluoromethyl)-6-methylphenol

Cat. No.: B13942904
M. Wt: 158.14 g/mol
InChI Key: BHRNBXCGDYCQFX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-methylphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a difluoromethyl group (-CF₂H) and a methyl group (-CH₃) attached to a benzene ring with a hydroxyl group (-OH)

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as can be used.

    Substitution: Reagents like and are commonly employed.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion to 2-methyl-6-methylphenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethyl)-6-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-methylphenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold for drug design, as it can interact with various enzymes and receptors within the body .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-6-methylphenol: Contains a trifluoromethyl group instead of a difluoromethyl group.

    2-(Fluoromethyl)-6-methylphenol: Contains a fluoromethyl group instead of a difluoromethyl group.

    2-(Chloromethyl)-6-methylphenol: Contains a chloromethyl group instead of a difluoromethyl group.

Uniqueness

2-(Difluoromethyl)-6-methylphenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity compared to its analogs. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

2-(difluoromethyl)-6-methylphenol

InChI

InChI=1S/C8H8F2O/c1-5-3-2-4-6(7(5)11)8(9)10/h2-4,8,11H,1H3

InChI Key

BHRNBXCGDYCQFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(F)F)O

Origin of Product

United States

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